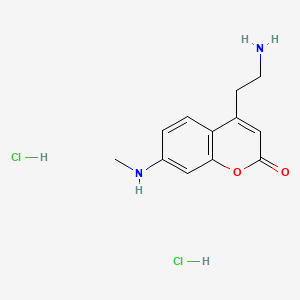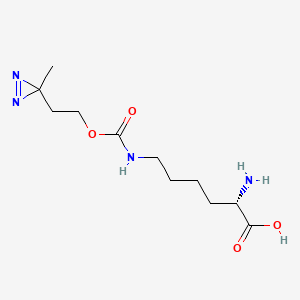
bpV(HOpic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 5-hydroxypyridine-2-carboxylic acid. The reaction typically proceeds under acidic conditions to form the desired bisperoxo complex .
Industrial Production Methods
While specific industrial production methods for dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes controlling reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate primarily undergoes redox reactions due to the presence of vanadium in its structure. It can participate in oxidation-reduction reactions, where it acts as an oxidizing agent .
Common Reagents and Conditions
Common reagents used in reactions with dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate include hydrogen peroxide and various acids to maintain the required pH levels. The reactions are typically carried out under controlled temperature conditions to ensure stability and reactivity .
Major Products Formed
The major products formed from reactions involving dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate depend on the specific reactants and conditions used. the compound is known to produce vanadium-containing complexes and various organic oxidation products .
Scientific Research Applications
Dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate has a wide range of scientific research applications:
Radioprotection: It has been shown to confer protection against ionizing radiation by activating the AKT signaling pathway and enhancing antioxidant defense mechanisms.
Neuroprotection: The compound exhibits neuroprotective effects by inhibiting PTEN, which leads to the activation of survival pathways in neurons.
Ovarian Follicle Activation:
Muscle Tissue Regeneration: Dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate enhances the migration of myoblasts, which is important for muscle tissue regeneration.
Mechanism of Action
Dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate exerts its effects primarily through the inhibition of PTEN. By inhibiting PTEN, the compound prevents the dephosphorylation of phosphatidylinositol 3,4,5-triphosphate (PIP3), thereby promoting the activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism . Additionally, the compound has been shown to activate the insulin receptor kinase and stimulate lipogenesis in isolated adipocytes .
Comparison with Similar Compounds
Dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate is unique due to its high selectivity and potency as a PTEN inhibitor. Similar compounds include other bisperoxovanadium complexes, such as:
Dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate (bpV(HOpic)): Known for its neuroprotective and radioprotective properties.
Dipotassium bisperoxo (1,10-phenanthroline) oxovanadate (bpV(phen)): Another PTEN inhibitor with similar applications but different structural characteristics.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
Properties
CAS No. |
722494-26-0 |
|---|---|
Molecular Formula |
C6H9K2NO8V |
Molecular Weight |
352.275 |
IUPAC Name |
dipotassium;hydrogen peroxide;5-hydroxypyridine-2-carboxylate;vanadium;hydroxide |
InChI |
InChI=1S/C6H5NO3.2K.2H2O2.H2O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;1H2;/q;2*+1;;;;/p-2 |
InChI Key |
DCISRTLOMUPZNO-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC=C1O)C(=O)[O-].[OH-].OO.OO.[K+].[K+].[V] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
(5-hydroxy-2-pyridinecarboxylato-κN1,κO2)oxodiperoxy-vanadate(2-), dipotassium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of bpV(HOpic)?
A1: bpV(HOpic) acts as a potent and reversible inhibitor of PTEN. [, , , , , ] This inhibition disrupts PTEN's role as a negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, ultimately leading to increased Akt phosphorylation and activation. [, , , , , , , ]
Q2: How does bpV(HOpic) influence follicle activation?
A2: Research indicates that bpV(HOpic), by inhibiting PTEN, promotes the activation of primordial follicles in various species, including humans, bovine, swine, and alpaca. [, , , , ] This activation is linked to increased Akt phosphorylation and downstream signaling events. [, , , ]
Q3: What are the effects of bpV(HOpic) on cell survival and apoptosis?
A3: Studies demonstrate varying effects of bpV(HOpic) on cell survival and apoptosis. While some studies report protective effects against ischemia-reperfusion injury in cardiomyocytes and hepatocytes, [, ] others suggest potential detrimental impacts on the development and survival of growing follicles. [] This difference highlights the context-dependent nature of bpV(HOpic)'s effects on cellular processes.
Q4: What is the role of bpV(HOpic) in studying the Hippo signaling pathway?
A5: bpV(HOpic) has been used in conjunction with tissue fragmentation, a known disruptor of the Hippo pathway, to study follicle activation. [] Findings indicate that bpV(HOpic) acts synergistically with Hippo disruption to accelerate primordial follicle recruitment. []
Q5: Is there any spectroscopic data available for bpV(HOpic)?
A5: The provided research papers do not include detailed spectroscopic data for bpV(HOpic).
Q6: What is known about the material compatibility and stability of bpV(HOpic)?
A6: The provided research primarily focuses on the biological activity of bpV(HOpic). Information regarding its material compatibility and stability under various conditions is limited within these studies.
Q7: What cell lines and animal models have been used to study bpV(HOpic)?
A9: Researchers have employed a variety of cell lines and animal models to investigate the effects of bpV(HOpic). These include: * Cell lines: Rat cardiomyocytes, [] primary rat hepatocytes, [] H9c2 rat myoblasts, [] BV2 microglial cells, [] human gastric cancer cell lines (BGC823 and SGC7901), [] MCF-7 breast cancer cells and MCF-7/dox cells [] * Animal models: Mice, [, , , , , ], rats, [, , , ], sheep, [], alpaca []
Q8: What are the key findings from in vitro studies using bpV(HOpic)?
A8: In vitro studies have revealed that bpV(HOpic) can:
* Enhance the activation and survival of primordial follicles in ovarian tissue cultures. [, , , , ]* Protect cardiomyocytes and hepatocytes from ischemia-reperfusion injury. [, ]* Influence myoblast migration. [, ]* Modulate neuroinflammation in microglial cells. []* Impact cell proliferation, apoptosis, and migration in cancer cell lines. [, , , ]Q9: What have in vivo studies revealed about the effects of bpV(HOpic)?
A9: In vivo research has demonstrated that bpV(HOpic) can:
* Improve cardiac function and reduce infarct size in models of ischemia-reperfusion injury. [, ]* Influence follicle activation and oocyte maturation in animal models. [, , ]* Affect the expression of proteins involved in various signaling pathways. [, , , , , , , ]Q10: Have any clinical trials been conducted using bpV(HOpic)?
A12: The provided research papers do not mention any clinical trials involving bpV(HOpic). While some studies have investigated its potential for treating human conditions like premature ovarian insufficiency, [, ] these remain in the preclinical stage.
Q11: What is the safety profile of bpV(HOpic)?
A13: While one study suggests that transient bpV(HOpic) treatment might be safe for activating primordial follicles in mice, [] more comprehensive research is needed to fully understand its long-term effects and potential toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)








![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)


